[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate
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Overview
Description
The compound “[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate” is a complex organic molecule characterized by multiple hydroxyl groups, methoxy groups, and oxane rings. This compound is likely to be of interest in various fields such as organic chemistry, medicinal chemistry, and biochemistry due to its intricate structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and glycosylation reactions to form the oxane rings. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure the desired stereochemistry and functional group integrity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ketone groups would yield secondary alcohols.
Scientific Research Applications
This compound could have various scientific research applications, including:
Chemistry: As a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: As a potential bioactive molecule for studying cellular processes and enzyme interactions.
Medicine: As a lead compound for drug development, particularly for diseases where modulation of hydroxyl and methoxy groups is relevant.
Industry: As a precursor for the synthesis of other complex molecules or as an additive in materials science.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The multiple hydroxyl and methoxy groups could play a key role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate analogs with different substituents.
Complex glycosides: with similar oxane ring structures and multiple hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which could confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C55H80O25 |
---|---|
Molecular Weight |
1141.2 g/mol |
IUPAC Name |
[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C55H80O25/c1-20-32(76-38-18-35(75-27(8)57)51(25(6)73-38)79-36-15-31(58)50(68-10)24(5)72-36)14-29-12-28-13-30(52(69-11)49(65)44(60)21(2)56)53(48(64)42(28)47(63)41(29)43(20)59)80-39-17-33(45(61)23(4)71-39)77-37-16-34(46(62)22(3)70-37)78-40-19-55(9,67)54(66)26(7)74-40/h12,14,21-26,30-31,33-40,44-46,50-54,56,58-63,66-67H,13,15-19H2,1-11H3/t21-,22-,23-,24-,25-,26+,30+,31-,33-,34-,35-,36-,37+,38+,39+,40+,44+,45-,46-,50+,51+,52+,53+,54+,55+/m1/s1 |
InChI Key |
XGDJKONEWOTCPI-MCUOWJCYSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)OC(=O)C)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)O)(C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)O)(C)O)O |
Origin of Product |
United States |
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